molecular formula C16H12N2O2 B14702511 (4-Hydroxy-1-phenyl-1H-pyrazol-3-yl)(phenyl)methanone CAS No. 26502-72-7

(4-Hydroxy-1-phenyl-1H-pyrazol-3-yl)(phenyl)methanone

Cat. No.: B14702511
CAS No.: 26502-72-7
M. Wt: 264.28 g/mol
InChI Key: WMAUQCMRWONFLL-UHFFFAOYSA-N
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Description

(4-Hydroxy-1-phenyl-1H-pyrazol-3-yl)(phenyl)methanone is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring substituted with hydroxy and phenyl groups, making it a versatile scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-1-phenyl-1H-pyrazol-3-yl)(phenyl)methanone typically involves the condensation of appropriately substituted chalcones with hydrazine derivatives. One common method includes the reaction of 1-phenyl-3-(phenylhydrazono)propan-1-one with hydrazine hydrate under acidic conditions to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-1-phenyl-1H-pyrazol-3-yl)(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Hydroxy-1-phenyl-1H-pyrazol-3-yl)(phenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of (4-Hydroxy-1-phenyl-1H-pyrazol-3-yl)(phenyl)methanone involves its interaction with various molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

  • (4-Hydroxy-1-phenyl-1H-pyrazol-3-yl)(pyridin-4-yl)methanone
  • (4-Hydroxy-1-phenyl-1H-pyrazol-3-yl)(pyrimidin-2-yl)methanone
  • (4-Hydroxy-1-phenyl-1H-pyrazol-3-yl)(thiazol-2-yl)methanone

Uniqueness

(4-Hydroxy-1-phenyl-1H-pyrazol-3-yl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxy and phenyl groups on the pyrazole ring allows for diverse functionalization and enhances its potential as a pharmacophore .

Properties

CAS No.

26502-72-7

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

(4-hydroxy-1-phenylpyrazol-3-yl)-phenylmethanone

InChI

InChI=1S/C16H12N2O2/c19-14-11-18(13-9-5-2-6-10-13)17-15(14)16(20)12-7-3-1-4-8-12/h1-11,19H

InChI Key

WMAUQCMRWONFLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NN(C=C2O)C3=CC=CC=C3

Origin of Product

United States

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